molecular formula C17H21NO3 B8317574 4'-O,N-dimethylnorbelladine

4'-O,N-dimethylnorbelladine

Cat. No. B8317574
M. Wt: 287.35 g/mol
InChI Key: FHNYYRUKKWUYDN-UHFFFAOYSA-N
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Patent
US06346618B1

Procedure details

Barton and Kirby, J. Chem. Soc. (1962) 806, disclose the first synthetic route to (−)−galanthamine from racemic narwedine which had been prepared in very low yield from N-(3-hydroxy-4-methoxy-benzyl)-N-methyl-2-(4-hydroxyphenyl)-ethylamine. They found that (−)−narwedine crystallised preferentially when (+)−galanthamine or a mixture of (+)−galanthamine and (+)−epigalanthamine was present, and used this to resolve racemic narwedine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:18][C:16]2=[C:17]3[C:12](=[C:13]([O:19][CH3:20])[CH:14]=[CH:15]2)[O:11][C@@H:10]2[C@:5]3([CH:6]=[CH:7][C@H:8]([OH:21])[CH2:9]2)[CH2:4][CH2:3]1.CN1CC2C=CC(OC)=C3C=2[C@]2([C@@H](O3)CC(=O)C=C2)CC1>>[OH:11][C:12]1[CH:17]=[C:16]([CH:15]=[CH:14][C:13]=1[O:19][CH3:20])[CH2:18][N:2]([CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:21])=[CH:7][CH:6]=1)[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC=4C3=C(C=CC4OC)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been prepared

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(CN(C)CCC2=CC=C(C=C2)O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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